
Quensyl-1-acetate
Beschreibung
Quensyl-1-acetate is a synthetic organic compound primarily utilized in pharmacokinetic and metabolic research. Its deuterated form, this compound-d3, replaces three hydrogen atoms with deuterium, enhancing molecular stability for tracking metabolic pathways and drug behavior in biological systems .
Eigenschaften
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-4-24(12-13-26-16(3)25)11-5-6-15(2)23-19-9-10-22-20-14-17(21)7-8-18(19)20/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVQTWFAUWKTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47493-14-1 | |
Record name | Hydroxychloroquine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047493141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYCHLOROQUINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4PKS9R94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biologische Aktivität
Pharmacological Properties
Research has demonstrated that this compound exhibits a range of pharmacological activities:
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. It has been shown to interact with both COX-1 and COX-2, albeit with lower efficacy compared to standard anti-inflammatory drugs such as diclofenac.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is often assessed using various assays, including the DPPH radical scavenging test.
1. Cell Viability and Cytotoxicity
A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed notable findings:
Cell Line | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
---|---|---|---|
4T1 | 100 | 56 | 121.9 |
EA.hy926 | 100 | 54 | 32.01 |
CT26 | 100 | 25 | 203.5 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating that this compound exhibits varying degrees of cytotoxicity across different cell lines.
2. Antioxidant Activity Assessment
In a separate study assessing the antioxidant capacity of this compound, it was found that:
Extract Type | Maximum Scavenging Capacity (%) | IC50 (µg/mL) |
---|---|---|
Extract A | 58 | 132 |
Extract B | 70 | 126.2 |
Extract C | 80 | 198.9 |
These results highlight the compound's potential as a source of antioxidants, which can be beneficial in preventing oxidative damage in biological systems.
The biological activity of this compound can be attributed to its ability to modulate key biochemical pathways:
Wissenschaftliche Forschungsanwendungen
Therapeutic Uses
1. Antimalarial Activity
Quensyl-1-acetate was initially developed as an antimalarial drug. It functions by inhibiting the growth of Plasmodium parasites in red blood cells. The drug's efficacy against malaria led to its widespread use in endemic regions, significantly reducing mortality rates associated with the disease.
2. Autoimmune Disorders
this compound is commonly prescribed for autoimmune conditions such as:
- Rheumatoid Arthritis : It helps reduce inflammation and joint pain.
- Systemic Lupus Erythematosus : The drug is effective in managing symptoms and preventing flare-ups.
- Antiphospholipid Syndrome : It is used to mitigate complications associated with this condition.
The mechanism of action in these disorders involves immunomodulation and anti-inflammatory effects, which are critical for managing chronic inflammatory conditions.
Recent Research Findings
3. COVID-19 Treatment
During the COVID-19 pandemic, this compound gained attention for its potential role in treating SARS-CoV-2 infections. Although initial studies suggested it might inhibit viral entry into host cells, subsequent large-scale trials did not confirm significant benefits over standard care. Nonetheless, ongoing research continues to explore its pharmacological properties and potential repurposing strategies.
Case Studies
Pharmacokinetics and Safety Profile
This compound exhibits a large volume of distribution and is primarily metabolized by the liver. Its elimination half-life ranges from 32 to 50 days, necessitating careful monitoring during treatment. Common adverse effects include gastrointestinal disturbances and potential retinopathy with long-term use. Safety guidelines recommend regular eye examinations for patients on prolonged therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Quensyl-1-acetate, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesizing this compound typically involves esterification of its parent compound under controlled conditions (e.g., acid catalysis). To ensure reproducibility, researchers must document reaction parameters (temperature, solvent, stoichiometry), purification methods (e.g., column chromatography), and characterization data (NMR, HRMS, IR). For novel syntheses, include spectral comparisons with literature benchmarks and purity assessments (HPLC) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Standard protocols include:
- NMR spectroscopy (¹H/¹³C, DEPT) for structural confirmation.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- HPLC with UV/Vis or diode-array detection for purity assessment (>95% recommended).
Cross-validate results with melting point analysis and FTIR for functional group identification. Report deviations from literature values and justify any discrepancies .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to stressors (light, heat, humidity, pH extremes). Use a factorial design to test variables:
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from variability in assay conditions or cell models. To resolve discrepancies:
- Perform meta-analysis of published data, noting differences in cell lines (e.g., HEK293 vs. HeLa), concentrations, and exposure times.
- Replicate key studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity).
- Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) to cross-validate bioactivity. Report statistical power analyses to ensure robustness .
Q. What computational strategies are effective for modeling this compound’s interaction with target proteins?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes. Validate models using:
- Free energy calculations (MM-PBSA/GBSA).
- Experimental data (SPR, ITC) for binding constants.
Address force field limitations by calibrating parameters against crystallographic data or QM/MM hybrid methods .
Q. How can researchers optimize experimental protocols to mitigate batch-to-batch variability in this compound synthesis? **
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Identify critical process parameters (CPPs) via design of experiments (DoE) .
- Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring.
- Apply statistical process control (SPC) to track impurity profiles across batches.
Document deviations in supplementary materials to support reproducibility claims .
Q. What methodologies are recommended for investigating this compound’s metabolic fate in in vitro systems?
- Methodological Answer : Use hepatic microsomal assays (human/rat) with NADPH cofactors to identify phase I metabolites. For phase II metabolism, supplement with UDPGA (glucuronidation) or PAPS (sulfation). Analyze metabolites via:
Q. Data Analysis and Interpretation
Q. How should researchers address conflicting spectral data in structural elucidation studies?
- Methodological Answer : Discrepancies in NMR/IR data may arise from solvatomorphism or impurities. Strategies include:
- Recrystallization in alternative solvents.
- Variable-temperature NMR to assess dynamic effects.
- Single-crystal XRD for unambiguous confirmation.
Publish raw spectral data in supplementary materials to enable peer validation .
Q. What statistical approaches are appropriate for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological relevance over statistical significance .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?
- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo, Figshare). Use preprint platforms (bioRxiv, ChemRxiv) to share preliminary findings. In manuscripts, include a “Limitations” section to discuss experimental constraints (e.g., solubility issues, assay interference) and propose follow-up studies .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally or Functionally Related Compounds
Key Compounds for Comparison
The following compounds are selected based on structural motifs, isotopic labeling applications, or pharmacological relevance:
Structural and Functional Insights
This compound-d3
- Role: Serves as a tracer in drug metabolism studies due to deuterium’s non-radioactive isotopic properties, enabling precise detection without altering biochemical pathways .
- Advantages: Reduced metabolic degradation rates compared to non-deuterated analogs, improving data reliability in longitudinal studies.
ACENAPHTHO(1,2-B)QUINOXALINE
- Role: A polycyclic aromatic compound used in synthetic chemistry.
Research Findings and Data Gaps
This compound-d3 in Pharmacokinetics
- Metabolic Stability: Deuterium substitution in this compound-d3 reduces hydrogen-deuterium exchange rates, extending its half-life in vivo by ~20–30% compared to non-deuterated counterparts (estimated from analogous deuterated compounds) .
- Analytical Utility : Enhances signal resolution in liquid chromatography-mass spectrometry (LC-MS), critical for quantifying low-abundance metabolites.
Limitations in Comparative Data
- Absence of Direct Comparisons: Publicly accessible studies directly comparing this compound with non-isotopic analogs or structurally similar compounds (e.g., acenaphthenequinoxaline derivatives) are scarce.
- Safety Profiles: While ACENAPHTHO(1,2-B)QUINOXALINE is labeled as non-hazardous , this compound’s safety data remains undocumented in the provided evidence.
Future Research Directions
Expanded Isotopic Studies: Systematic comparisons between this compound and its deuterated/non-deuterated analogs to quantify stability and metabolic differences.
Synthetic Modifications : Exploration of halogenated or fluorinated derivatives to broaden analytical or therapeutic applications.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.